Tomatidine
Overview
Description
Tomatidine is a glycoalkaloid and an aglycone metabolite of tomatine present in high levels in unripe tomatoes . It is an inhibitor of skeletal muscle atrophy and a potential therapeutic agent for aging-associated sarcopenia, reducing weakness and atrophy in aged skeletal muscle by interaction with the ATF4 .
Synthesis Analysis
Tomatidine has been synthesized in a large-scale process . This synthesis uses a Suzuki–Miyaura-type coupling reaction as a key step to graft an enantiopure F-ring side chain to the steroidal scaffold of the natural product, which was accessible from low-cost and commercially available diosgenin . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product . This synthesis produced 5.2 g in a single pass in 15 total steps and 15.2% yield .Molecular Structure Analysis
The complete structure of the steroid alkaloid tomatidine was determined from a three-dimensional X-ray diffraction analysis of the hydrobromide . High resolution with high accuracy mass analysis using an Orbitrap Fourier transform MS with higher-energy collisional induced dissociation (HCD) was used to produce mass spectra data across a wide spectral range for confirmation of proposed ion structures and formulae .Chemical Reactions Analysis
Tomatidine synthesis involves a Suzuki–Miyaura-type coupling reaction as a key step . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product .Physical And Chemical Properties Analysis
Tomatidine is a 3beta-hydroxy steroid resulting from the substitution of the 3beta-hydrogen of tomatidane by a hydroxy group . It has a molecular formula of C27H45NO2 and a molecular weight of 415.7 g/mol .Scientific Research Applications
Anti-Cancer Properties
Tomatidine has been studied for its potential in cancer therapy. Research shows that it can inhibit the invasion of human lung adenocarcinoma cells by reducing the expression of matrix metalloproteinases (MMPs) and influencing key signaling pathways like Akt, ERK, and NF-κB (Yan et al., 2013). It also exhibits anti-metastatic properties in human osteosarcoma cells, acting through the down-regulation of presenilin-1 and the Raf/MEK/ERK pathway (Yang et al., 2018).
Antibacterial and Antiviral Effects
Tomatidine demonstrates a synergistic effect when combined with aminoglycoside antibiotics against multiresistant Staphylococcus aureus, inhibiting virulence gene expression and enhancing the efficacy of antibiotics (Mitchell et al., 2012). It also inhibits the replication of viruses such as Chikungunya and Dengue, affecting viral protein expression and suggesting potential as an antiviral treatment (Troost-Kind et al., 2021).
Anti-Inflammatory and Immunomodulatory Effects
Studies indicate that tomatidine can suppress inflammatory responses in various conditions. It inhibits iNOS and COX-2 through the suppression of NF-κB and JNK pathways in macrophages, suggesting potential use in inflammatory diseases (Chiu & Lin, 2008). Additionally, it has been found to ameliorate airway hyperresponsiveness and inflammation in asthma models by suppressing Th2 cytokines (Kuo et al., 2017).
Benefits in Metabolic Disorders
Tomatidine shows promise in the treatment of metabolic disorders. It ameliorates obesity-induced non-alcoholic fatty liver disease in mice by regulating lipogenesis and enhancing the sirtuin 1/AMPK signaling pathway (Wu et al., 2021). Furthermore, it has been observed to have a positive effect on hyperlipidemia and atherosclerosis, potentially by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) (Fujiwara et al., 2012).
Neuroprotective and Aging-related Applications
Research on tomatidine has also extended into neuroprotective and aging-related applications. It has been found to enhance lifespan and healthspan in C. elegans, potentially through mitophagy induction and activating pathways like SKN-1/Nrf2 (Fang et al., 2017).
Safety And Hazards
Tomatidine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Tomatidine has shown promising results in combating CHIKV infection in vitro . It has also been found to extend lifespan and healthspan in C. elegans, an animal model of aging which shares many major longevity pathways with mammals . Future studies should reveal the precise mode of action of tomatidine and whether it acts as a direct or host-directed antiviral compound in controlling CHIKV infection .
properties
IUPAC Name |
(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPYHXGMWJBLV-VXPJTDKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037102 | |
Record name | Tomatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tomatidine | |
CAS RN |
77-59-8 | |
Record name | Tomatidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tomatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tomatidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOMATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B73S48786 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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